molecular formula C6H9NOS B3346609 2-Thiazolepropanol CAS No. 121356-99-8

2-Thiazolepropanol

Cat. No. B3346609
CAS RN: 121356-99-8
M. Wt: 143.21 g/mol
InChI Key: WNDMVILBFVSWLJ-UHFFFAOYSA-N
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Description

2-Thiazolepropanol, also known as 4,5-dimethyl-2-thiazolepropanol, is a chemical compound with the molecular formula C8H13NOS and a molecular weight of 171.26 . It is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen .


Synthesis Analysis

The synthesis of thiazole derivatives, such as this compound, has been a subject of interest in the field of organic chemistry . Thiazolines, which are closely related to thiazoles, have seen increased use in synthesis and catalysis . The synthesis of thiazoles and thiazolines typically involves the condensation of cysteamine and cysteine with carboxylic acids and its derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as MolView , a tool that allows for the conversion of a molecule’s structural formula into a 3D model . The structure of thiazole, a component of this compound, is a 5-membered heterocyclic compound containing both sulfur and nitrogen .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. Thiazoles are known to be integral parts of numerous natural products, drugs, and many useful molecules such as ligands for metal catalysis . The reaction conditions for the synthesis of thiazoles and thiazolines are typically mild, and pure products are obtained without work-up and column purification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 300.2±30.0 °C and a predicted density of 1.130±0.06 g/cm3 . The pKa value is predicted to be 14.87±0.10 .

Safety and Hazards

The safety data sheet for a similar compound, 2-propanol, indicates that it is highly flammable and may cause serious eye irritation and drowsiness or dizziness . It is recommended to handle such compounds with appropriate safety measures.

Future Directions

The future directions for the research and application of 2-thiazolepropanol and related compounds are promising. Thiazoles and thiazolines are important building blocks in organic synthesis and are of great importance in many areas of chemistry . Their synthetic and catalytic value has been highlighted in recent studies . The development of novel molecules and the establishment of structure-function relationships are areas of ongoing research .

properties

IUPAC Name

3-(1,3-thiazol-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c8-4-1-2-6-7-3-5-9-6/h3,5,8H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDMVILBFVSWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591158
Record name 3-(1,3-Thiazol-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121356-99-8
Record name 3-(1,3-Thiazol-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Glacial acetic acid (16 ml) was added dropwise during 0.25 h to a stirred solution of 3-(2-thiazolyl)-2-propynol (2.4 g) and dipotassium azodicarboxylate (50 g) in pyridine (200 ml). The mixture was stirred at room temperature for 1 h and additional glacial acetic acid (40 ml) added during 0.5 h. The mixture was stirred at room temperature for 2 days. The solvent was removed by azeotropic distillation with toluene (2×100 ml) and the residue partitioned between (100 ml) and ethyl acetate (100 ml). The aqueous layer was extracted with ethyl acetate (2×50 ml) and the combined extracts dried and evaporated to leave a brown oil. This was purified by FCC eluting with toluene:ethyl acetate:triethylamine (50:50:1) to give the title compound as an orange oil (1.45 g), t.l.c. (toluene:ethyl acetate:triethylamine 50:50:1) Rf 0.15.
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Pd on charcoal (0.5 g) was added to a sol. of 3-thiazol-2-yl-prop-2-yn-1-ol (2.31 g, 16.6 mmol) in EtOH (85 mL), and the mixture was subjected to an atmosphere of H2 overnight.
Quantity
2.31 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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